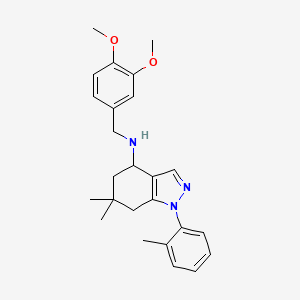![molecular formula C20H26N2O2 B6117287 N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea, also known as CYM-5442, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
The exact mechanism of action of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific proteins and enzymes. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in the production of these cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, this compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea is its broad range of biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been found to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for use in vivo.
将来の方向性
There are several future directions for the study of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease conditions, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea involves the reaction of 6-ethoxy-2-naphthaldehyde with cyclohexylamine, followed by the reaction of the resulting imine with urea. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The final product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
[cyclohexyl-(6-ethoxynaphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-18-11-10-15-12-17(9-8-16(15)13-18)19(22-20(21)23)14-6-4-3-5-7-14/h8-14,19H,2-7H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIUVPFPXEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-furamide](/img/structure/B6117209.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6117212.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-methoxy-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6117222.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)

